molecular formula C10H10NO4S2- B11098256 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate

3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate

Cat. No.: B11098256
M. Wt: 272.3 g/mol
InChI Key: CWPPRZUNMZLOSE-UHFFFAOYSA-M
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate: is an organic compound that features a benzoxazole ring attached to a propane sulfonate group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Sulfanyl Group: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydroxide to facilitate the nucleophilic substitution.

    Introduction of Propane Sulfonate Group: The final step involves the reaction of the sulfanyl-substituted benzoxazole with 1,3-propanesultone under basic conditions to form the propane sulfonate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonate group or to modify the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonated derivatives or modified benzoxazole rings.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe or a ligand due to its ability to interact with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism by which 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate exerts its effects depends on its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, while the sulfonate group can enhance solubility and facilitate binding to charged biomolecules. The sulfanyl linkage provides flexibility and can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzoxazol-2-ylsulfanyl)propanenitrile: Similar structure but with a nitrile group instead of a sulfonate group.

    2-(1,3-Benzoxazol-2-ylthio)ethanesulfonate: Similar structure but with an ethanesulfonate group instead of a propane sulfonate group.

    3-(1,3-Benzothiazol-2-ylsulfanyl)propane-1-sulfonate: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate is unique due to the combination of the benzoxazole ring and the propane sulfonate group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H10NO4S2-

Molecular Weight

272.3 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C10H11NO4S2/c12-17(13,14)7-3-6-16-10-11-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,12,13,14)/p-1

InChI Key

CWPPRZUNMZLOSE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCS(=O)(=O)[O-]

Origin of Product

United States

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